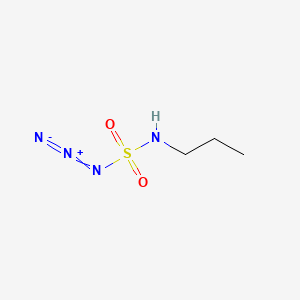
Sulfamoyl azide, propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamoyl azide, propyl- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used as intermediates in organic synthesis. Sulfamoyl azides, in particular, are valuable due to their ability to participate in various chemical reactions, making them useful in the synthesis of a wide range of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfamoyl azide, propyl- can be synthesized through the reaction of sulfamoyl chloride with sodium azide. The reaction typically takes place in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The general reaction scheme is as follows:
R-SO2Cl+NaN3→R-SO2N3+NaCl
Industrial Production Methods: Industrial production of sulfamoyl azides often involves the use of continuous flow reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to prevent the accumulation of azide intermediates, which can be hazardous.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamoyl azide, propyl- undergoes several types of reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in S_N2 reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Coupling Reactions: Sulfamoyl azides can participate in coupling reactions with arylboronic acids to form N-arylsulfamides.
Common Reagents and Conditions:
Nucleophiles: Sodium azide (NaN_3), potassium azide (KN_3)
Reducing Agents: Lithium aluminum hydride (LiAlH_4), palladium on carbon (Pd/C) with hydrogen gas (H_2)
Catalysts: Copper chloride (CuCl) for coupling reactions
Major Products:
Substitution Reactions: Alkyl azides
Reduction Reactions: Primary amines
Coupling Reactions: N-arylsulfamides
Wissenschaftliche Forschungsanwendungen
Sulfamoyl azide, propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sulfamoyl azide, propyl- involves its high reactivity due to the presence of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers to form new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N_2) in the process. In coupling reactions, the azide group participates in the formation of N-arylsulfamides through a copper-catalyzed process.
Vergleich Mit ähnlichen Verbindungen
Sulfamoyl azide, propyl- can be compared with other azides such as:
Sodium azide (NaN_3): Commonly used as a reagent in organic synthesis and as a preservative in laboratories.
Azidomethyl compounds: Used in click chemistry for the synthesis of triazoles.
Sulfonyl azides: Similar to sulfamoyl azides but with different substituents on the sulfur atom.
Uniqueness: Sulfamoyl azide, propyl- is unique due to its specific reactivity and the ability to form N-arylsulfamides efficiently under mild conditions. This makes it particularly valuable in medicinal chemistry for the synthesis of bioactive compounds.
Eigenschaften
CAS-Nummer |
33581-89-4 |
|---|---|
Molekularformel |
C3H8N4O2S |
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
1-(azidosulfonylamino)propane |
InChI |
InChI=1S/C3H8N4O2S/c1-2-3-5-10(8,9)7-6-4/h5H,2-3H2,1H3 |
InChI-Schlüssel |
KGRBMIBPWZDRPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


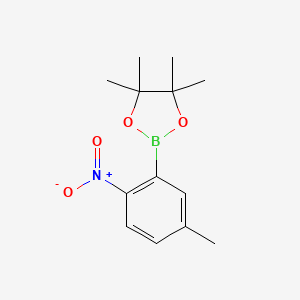


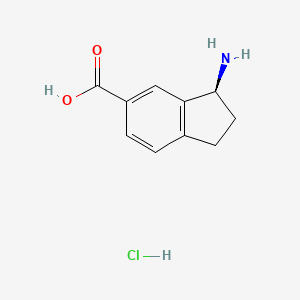
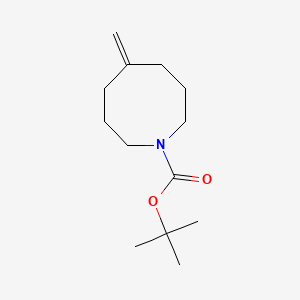

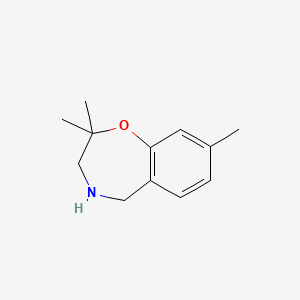
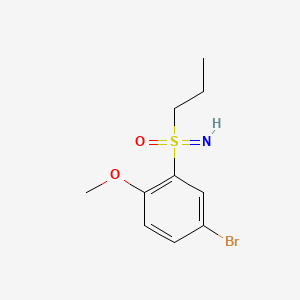
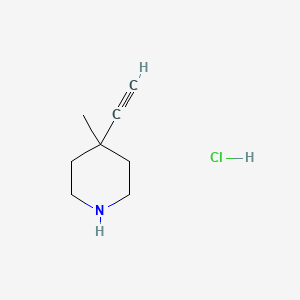
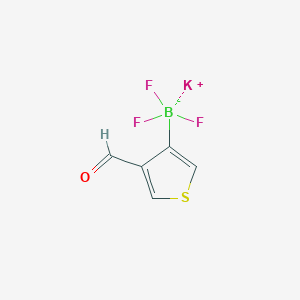
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)

![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
